

# Application Notes: Wnt5a Protocol for In Vitro Neutrophil Chemotaxis Assay

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## Compound of Interest

**Compound Name:** C5a Receptor agonist, W5Cha

**Cat. No.:** B15608044

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Neutrophil chemotaxis, the directed migration of neutrophils toward a chemical gradient, is a fundamental process in the innate immune response and inflammation.[1] Dysregulation of neutrophil migration is implicated in various inflammatory diseases. Wnt5a, a secreted glycoprotein, is a key ligand in the non-canonical Wnt signaling pathway and has been identified as a potent chemoattractant for human neutrophils.[2][3] Stimulation of neutrophils with Wnt5a induces chemotactic migration and the production of inflammatory chemokines, highlighting its role in inflammatory responses.[2][4] This document provides a detailed protocol for an in vitro neutrophil chemotaxis assay using Wnt5a as the chemoattractant, employing the widely used Boyden chamber or Transwell system.[5][6]

## Data Presentation

The following table summarizes the dose-dependent effect of Wnt5a on neutrophil migration. The data illustrates a typical chemotactic response, where the number of migrated cells increases with the concentration of the chemoattractant, Wnt5a. The chemotactic activity of Wnt5a has been shown to be comparable to other known chemoattractants.[2]

Wnt5a Concentration ( $\mu\text{M}$ )	Mean Number of Migrated Neutrophils (per high-power field)	Standard Deviation ( $\pm$ )
0 (Control)	25	5
0.01	78	9
0.1	155	18
1	210	25

Note: This table presents representative data based on published findings that Wnt5a at concentrations of 0.01–1  $\mu\text{M}$  induces a concentration-dependent migration of human neutrophils.[2] Actual results may vary depending on experimental conditions, cell donor variability, and specific reagents used.

## Experimental Protocols

This protocol describes an in vitro neutrophil chemotaxis assay using a Boyden chamber or Transwell inserts.

## Materials and Reagents

- Human neutrophils, freshly isolated from whole blood[6]
- Recombinant human Wnt5a protein
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- HBSS (Hank's Balanced Salt Solution)
- Boyden chamber or Transwell inserts (5.0  $\mu\text{m}$  pore size)[6]
- 24-well plates
- Hemocytometer or automated cell counter

- Microscope
- Staining solution (e.g., Diff-Quik)
- Phosphate Buffered Saline (PBS)
- PLC inhibitor (U-73122) and its inactive analog (U-73343) (optional, for pathway analysis)[2]

## Experimental Procedure

### 1. Preparation of Human Neutrophils:

- Isolate human neutrophils from fresh peripheral blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[6]
- Perform a quality check of the isolated neutrophils using flow cytometry with a neutrophil-specific marker like anti-CD15. A purity of >60% is recommended.[5][6]
- Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 5% FBS at a final concentration of  $2 \times 10^6$  cells/mL.[2]

### 2. Chemotaxis Assay Setup:

- Place Transwell inserts (5.0  $\mu\text{m}$  pore size) into the wells of a 24-well plate.[6]
- Prepare serial dilutions of recombinant Wnt5a in RPMI 1640 medium (e.g., 0.01, 0.1, and 1  $\mu\text{M}$ ).[2]
- Add 600  $\mu\text{L}$  of the Wnt5a dilutions to the lower chambers of the 24-well plate. For the negative control, add 600  $\mu\text{L}$  of RPMI 1640 medium without Wnt5a.[7]
- Carefully add 100  $\mu\text{L}$  of the neutrophil suspension (containing  $2 \times 10^5$  cells) to the upper chamber of each Transwell insert.[1]

### 3. Incubation:

- Incubate the plate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> for 1 to 2 hours to allow for neutrophil migration.[5][8]

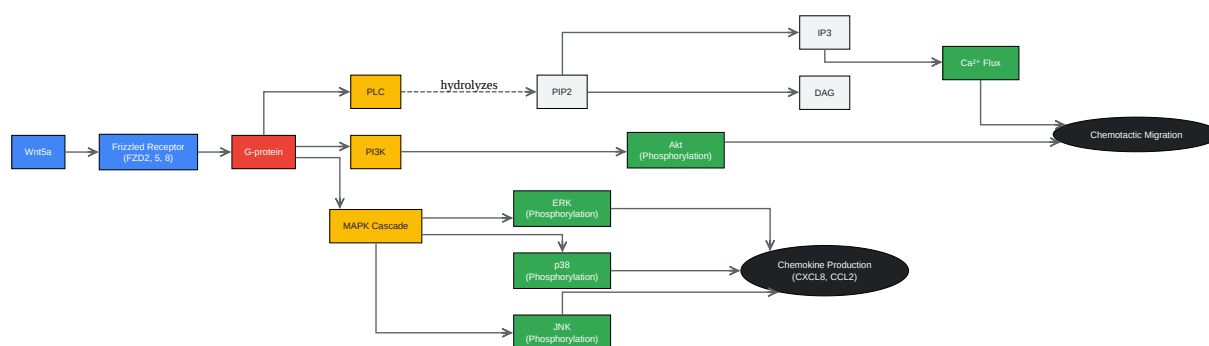
#### 4. Quantification of Migrated Cells:

- After incubation, carefully remove the Transwell inserts from the plate.
- Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.[7]
- Fix the migrated cells on the lower surface of the membrane with methanol.
- Stain the cells with a suitable staining solution (e.g., Diff-Quik).
- Allow the membrane to dry completely.
- Mount the membrane on a glass slide.
- Count the number of migrated cells in several high-power fields under a light microscope. Calculate the average number of migrated cells per field.[2]

Alternative Quantification Method: Migrated cells in the lower chamber can be quantified by measuring ATP levels using a luminescent-based assay (e.g., CellTiter-Glo®).[5][6]

## Mandatory Visualizations

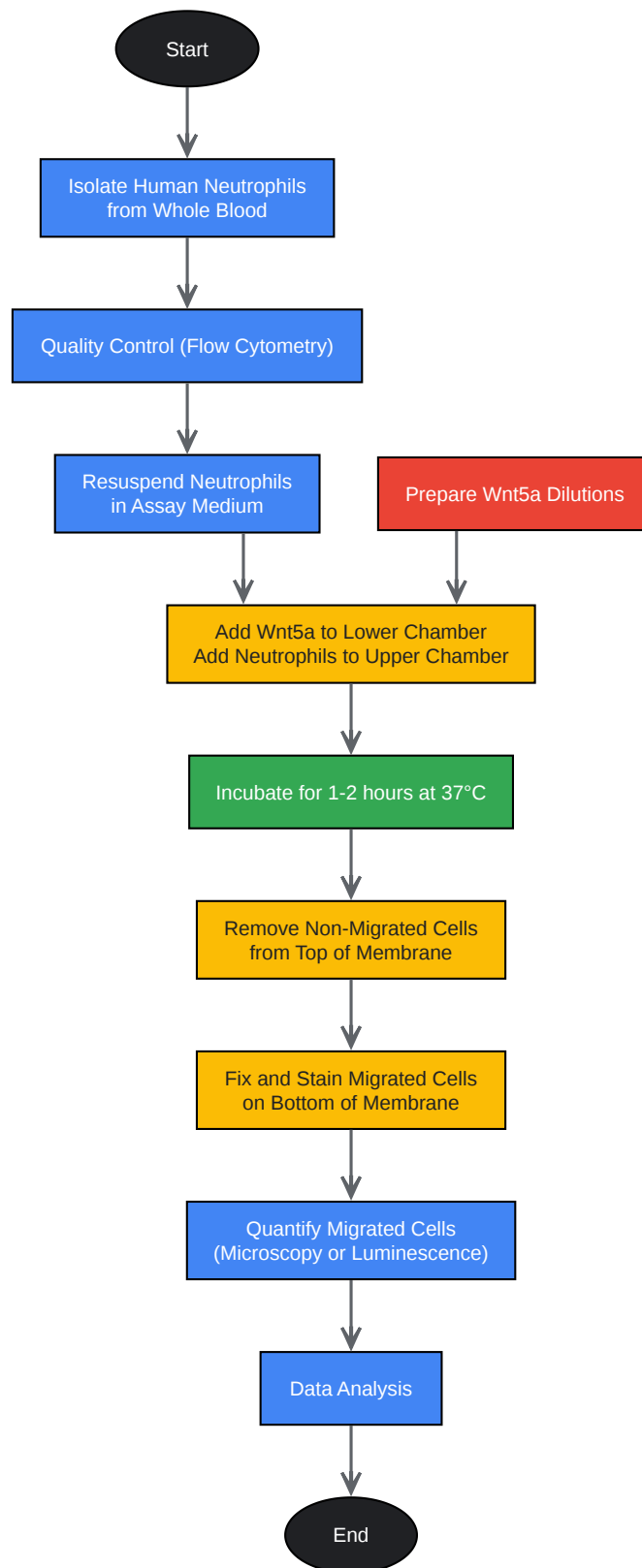
### Wnt5a Signaling Pathway in Neutrophil Chemotaxis



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Caption: Wnt5a signaling pathway in neutrophils.

## Experimental Workflow for Neutrophil Chemotaxis Assay



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Caption: Experimental workflow for the neutrophil chemotaxis assay.

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